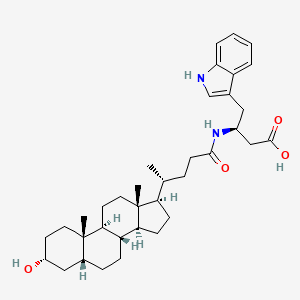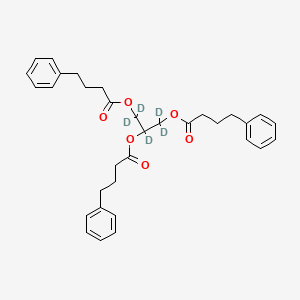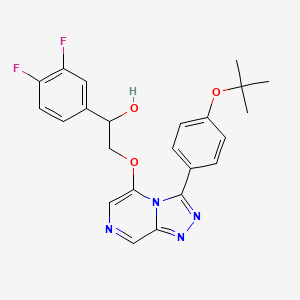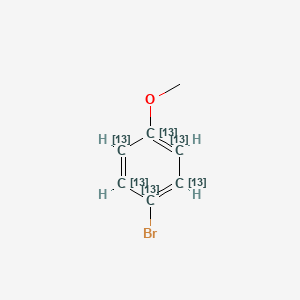
Thenalidine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thenalidine-d5 is a deuterated form of thenalidine, an antihistamine with anticholinergic properties. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C17D5H17N2S, and it has a molecular weight of 291.466 g/mol .
準備方法
The synthesis of Thenalidine-d5 involves the incorporation of deuterium atoms into the thenalidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .
化学反応の分析
Thenalidine-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.
科学的研究の応用
Thenalidine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways and interactions of thenalidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thenalidine.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of thenalidine under various conditions
作用機序
Thenalidine-d5, like its non-deuterated counterpart, acts as an antagonist of the H1 receptor. This means it blocks the action of histamine at the H1 receptor sites, thereby reducing allergic reactions and symptoms. The molecular targets involved include the H1 receptors located on various cells, such as smooth muscle cells and endothelial cells. The pathways involved in its mechanism of action include the inhibition of histamine-induced signaling cascades, which leads to a decrease in allergic responses .
類似化合物との比較
Thenalidine-d5 can be compared with other similar compounds such as:
Thenalidine: The non-deuterated form, which has similar antihistamine properties but lacks the stable isotope labeling.
Diphenhydramine: Another H1 receptor antagonist with similar antihistamine effects but different chemical structure.
Chlorpheniramine: A first-generation antihistamine with similar therapeutic uses but different pharmacokinetic properties.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications that require precise tracking and analysis of the compound .
特性
分子式 |
C17H22N2S |
|---|---|
分子量 |
291.5 g/mol |
IUPAC名 |
1-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-N-(thiophen-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3/i2D,3D,4D,6D,7D |
InChIキー |
KLOHYVOVXOUKQI-QRKCWBMQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC2=CC=CS2)C3CCN(CC3)C)[2H])[2H] |
正規SMILES |
CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


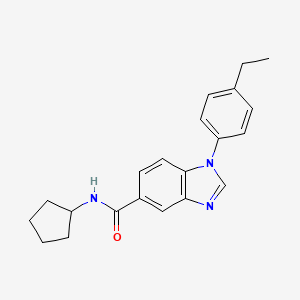

![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)


